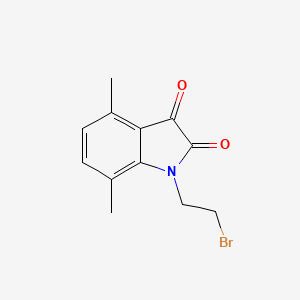
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione, also known as BDMID, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. In
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in glycolysis, the process by which cells convert glucose into energy. By inhibiting GAPDH, this compound disrupts the energy metabolism of cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, this compound has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of various signaling pathways. This compound has also been found to modulate the activity of various ion channels, including voltage-gated potassium channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione in lab experiments is its specificity for GAPDH inhibition. This allows researchers to study the effects of GAPDH inhibition on various biological processes without the confounding effects of other compounds. However, one limitation of using this compound is its relatively low potency compared to other GAPDH inhibitors. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione. One area of interest is the development of more potent analogs of this compound for use in cancer therapy. Another area of interest is the study of the effects of this compound on various ion channels and its potential use as a tool for studying ion channel function. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound and its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its specificity for GAPDH inhibition makes it a valuable tool for researchers studying various biological processes. While there are limitations to its use, this compound shows promise as a potential candidate for the development of new cancer therapies and the treatment of various neurological disorders. Further research is needed to fully elucidate its potential applications and mechanisms of action.
Synthesis Methods
The synthesis of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione involves the reaction of 1H-indole-2,3-dione with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione has been found to exhibit a range of biological activities, making it a valuable tool for researchers studying various biological processes. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. This compound has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
1-(2-bromoethyl)-4,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-3-4-8(2)10-9(7)11(15)12(16)14(10)6-5-13/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOROHBHNCKHRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C2=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
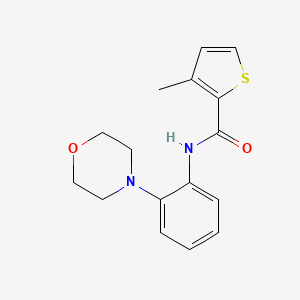
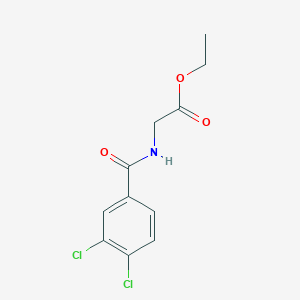

![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
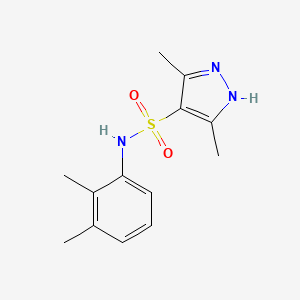
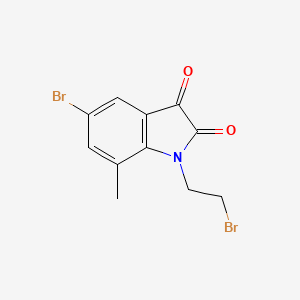
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)